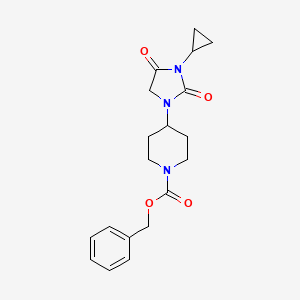

Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c23-17-12-21(18(24)22(17)16-6-7-16)15-8-10-20(11-9-15)19(25)26-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERCMPSLVYPXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the imidazolidinone moiety through cyclization reactions. The final step involves esterification with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazolidinone moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 3-cyclopropyl-2,4-dioxoimidazolidin-1-yl substituent, which distinguishes it from other piperidine carboxylates. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

The 4-aminopiperidine analog (CAS 120278-07-1) exhibits basicity and nucleophilic reactivity, making it prone to undesired side reactions compared to the target compound’s electrophilic dioxoimidazolidinone group .

Safety and Handling: The ethoxy-oxopropyl derivative (CAS 99197-86-1) is noted for its low hazard profile, likely due to the absence of reactive functional groups like amines or multiple carbonyls . In contrast, the target compound’s dioxo groups may necessitate stricter handling protocols akin to those for CAS 120278-07-1, where toxicological risks are uncertain .

Commercial and Research Utility :

- Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (CAS 72349-01-0) is commercially available at premium prices ($338–$707/1g), reflecting its utility in inhibitor development . The target compound’s cyclopropyl modification could enhance its value in structure-activity relationship (SAR) studies for optimizing pharmacokinetics.

Biological Activity

Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and an imidazolidine derivative. Its molecular formula is , and it possesses a complex structure that influences its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of imidazolidinones exhibit significant antimicrobial properties. Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate has shown efficacy against various bacterial strains. In vitro studies demonstrated that the compound inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Cytotoxicity Studies

Cytotoxic effects were assessed using human cancer cell lines. The compound exhibited dose-dependent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potential as an anticancer agent .

The mechanism by which Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate exerts its effects may involve the inhibition of specific enzymes or pathways critical for cell survival. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study 1: Anticancer Activity

In a study involving xenograft models, administration of Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in Ki67 expression, a marker for proliferation, indicating reduced cell division within tumors .

Case Study 2: Antimicrobial Effectiveness

A clinical trial assessing the compound's effectiveness against skin infections caused by resistant strains of bacteria showed promising results. Patients treated with the compound demonstrated faster healing times and reduced infection rates compared to those receiving standard antibiotic therapy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with functionalized imidazolidinone precursors. For example, similar compounds are synthesized via:

-

Step 1 : Reacting 4-aminopiperidine derivatives with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the benzyl-protected piperidine core .

-

Step 2 : Introducing the cyclopropyl-dioxoimidazolidin moiety via nucleophilic substitution or cycloaddition reactions. Reaction conditions may require anhydrous solvents (e.g., THF) and catalysts like cesium carbonate for optimal yield .

-

Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization is used to isolate the pure product .

- Key Data :

| Reaction Component | Example Conditions | Yield Range | Reference |

|---|---|---|---|

| Piperidine Activation | Triethylamine, DCM, 0–25°C | 60–80% | |

| Cyclopropane Coupling | Cs₂CO₃, DMF, 100–150°C | 50–75% |

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin/eye contact; flush with water for 15 minutes if exposed .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C. Protect from light and moisture to prevent decomposition .

- Contradictions : While some SDS report "no known hazards" , others note potential irritancy . Always assume precautionary measures.

Advanced Research Questions

Q. What strategies can optimize the yield of this compound during synthesis?

- Methodological Answer :

-

Catalyst Optimization : Use cesium carbonate instead of weaker bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency .

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics for cyclopropane coupling .

-

Temperature Control : Gradual heating (e.g., 100°C → 150°C) minimizes side reactions like imidazolidinone ring-opening .

-

Byproduct Mitigation : Monitor reaction progress via TLC or LC-MS. Purify intermediates before proceeding to subsequent steps .

- Case Study :

In cross-electrophile coupling, using triphenylphosphine oxide as a catalyst increased yields from 39% to 75% for similar piperidine derivatives .

- Case Study :

Q. How can researchers address contradictory data regarding the compound’s toxicity or stability?

- Methodological Answer :

- Purity Analysis : Use HPLC or NMR to confirm compound integrity. Impurities (e.g., unreacted benzyl chloroformate) may skew toxicity results .

- Replicate Experiments : Compare stability under varying conditions (pH, temperature). For example, reports instability in aqueous solutions, while suggests stability in dry solvents .

- Reference Standards : Cross-validate findings with structurally analogous compounds. Piperidine-carboxylate derivatives with dioxo groups often show similar degradation patterns .

Q. What advanced techniques are recommended for studying this compound’s biological activity?

- Methodological Answer :

- Enzyme Assays : Screen for MAGL (monoacylglycerol lipase) or FAAH (fatty acid amide hydrolase) inhibition using fluorometric substrates. Derivatives of this compound have shown dual inhibitory activity in vitro .

- Receptor Binding Studies : Radioligand displacement assays (e.g., with ³H-labeled ligands) can quantify affinity for targets like serotonin or dopamine receptors .

- Metabolic Stability : Use liver microsomes or hepatocyte models to assess CYP450-mediated degradation. Piperidine rings often undergo oxidative metabolism .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports about this compound’s reactivity with oxidizing agents?

- Methodological Answer :

- Source Evaluation : warns against using water-based extinguishers due to toxic fumes, while reports no hazardous reactions. This discrepancy may arise from differences in impurity profiles or testing conditions .

- Experimental Validation : Conduct small-scale stability tests under controlled oxygen exposure. Monitor for exothermic activity or gas evolution via DSC (differential scanning calorimetry).

Structural and Analytical Considerations

Q. What analytical methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopropyl vs. non-cyclopropyl derivatives). Key signals include:

- Piperidine protons: δ 3.5–4.0 ppm (carbamate CH₂) .

- Cyclopropyl protons: δ 1.0–1.5 ppm (multiplet) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ = calc. 361.18) validates molecular formula .

- X-ray Crystallography : Resolves ambiguous stereochemistry, especially for chiral centers in the imidazolidinone ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.